molecular formula C57H89N7O15 B1670500 ジデムニンB CAS No. 77327-05-0

ジデムニンB

カタログ番号 B1670500
CAS番号: 77327-05-0
分子量: 1112.4 g/mol
InChIキー: KYHUYMLIVQFXRI-KJNZDXKESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didemnin B is a depsipeptide extracted from the marine tunicate Trididemnin cyanophorum . It has demonstrated antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels . Didemnin B was the first marine natural product to reach phase II clinical trials in the United States .


Synthesis Analysis

The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . The didemnin mega-synthetase consists of 10 proteins, covering 13 modules in total . The proposed pathway of the biosynthesis of Didemnin B starts on Did A. Modules

科学的研究の応用

抗癌活性

ジデムニンBは、前臨床モデルにおいて、印象的な抗癌活性を示しています . PPT1およびEEF1A1の二重阻害により、迅速かつ大規模なアポトーシスを誘導します . 腎臓腺癌、進行性上皮性卵巣がん、転移性乳がんに対して、第II相ヒト臨床試験が完了しています .

抗ウイルス活性

ジデムニンは、低ナノモルレベルおよびフェムトモルレベルで抗ウイルス活性を示しています . この抗ウイルス活性的确かなメカニズムは、まだ十分に解明されていませんが、現在も活発に研究されています。

免疫抑制活性

ジデムニンは、this compoundを含め、免疫抑制活性を示しています . これは、自己免疫疾患など、免疫応答を抑制する必要がある場合に有用となる可能性があります。

タンパク質合成の阻害

This compoundは、哺乳類のリボソームへのアミノアシルtRNAの結合に必要なeEF1Aの構造変化を阻害します . このタンパク質合成の阻害は、細胞死を引き起こす可能性があり、これはthis compoundが抗癌活性を示すメカニズムの1つです。

白血病の治療

This compoundの化学療法活性は、最初に白血病で特徴づけられました . アナログのデヒドロthis compoundは、急性リンパ性白血病(ALL)の治療薬として、オーファンドラッグの指定を受けています .

固形腫瘍の治療

This compoundおよびデヒドロthis compoundの臨床試験では、気管支カルチノイド、結腸がん、食道がんなど、さまざまな固形腫瘍の患者で、効果が認められています .

作用機序

Target of Action

Didemnin B, a cyclic depsipeptide, primarily targets two proteins: PPT1 and EEF1A1 . These proteins play crucial roles in cellular processes, with PPT1 involved in protein degradation and EEF1A1 playing a part in protein synthesis .

Mode of Action

Didemnin B interacts with its targets by inhibiting their function. It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . This interaction leads to significant changes in the cell, most notably the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of PPT1 and EEF1A1 by Didemnin B affects multiple biochemical pathways. The most significant of these is the disruption of protein synthesis . By inhibiting EEF1A1, Didemnin B prevents the proper formation of proteins within the cell . Additionally, the inhibition of PPT1 disrupts protein degradation, leading to an accumulation of proteins within the cell .

Result of Action

The primary result of Didemnin B’s action is the induction of apoptosis in cells . By inhibiting key proteins involved in protein synthesis and degradation, Didemnin B disrupts normal cellular processes, leading to cell death . This has been observed in various types of cancer cells, making Didemnin B a compound of interest for cancer treatment .

Action Environment

The action of Didemnin B can be influenced by various environmental factors. For instance, the compound was originally isolated from a marine tunicate, suggesting that it may be more stable and effective in aquatic environments . Additionally, the efficacy of Didemnin B can be influenced by the genetic makeup of the individual, as certain genetic biomarkers have been found to predict sensitivity to the compound

生化学分析

Biochemical Properties

Didemnin B has been found to interact with the GTPase elongation factor-1 alpha (eEF1A), which escorts aminoacyl-tRNA (aa-tRNA) as an eEF1A (GTP)-aa-tRNA ternary complex into the ribosome . The compound binds to a common site on eEF1A, trapping eEF1A in an intermediate state of aa-tRNA selection . This prevents eEF1A release and aa-tRNA accommodation on the ribosome .

Cellular Effects

Didemnin B has been shown to inhibit the in vitro growth of various cells, including B16 melanoma and P388 leukemia cells . It was found to be more lethal to exponentially growing B16 cells than to plateau-phase cells . Didemnin B inhibits the synthesis of protein more than that of DNA, with much less inhibition of RNA synthesis .

Molecular Mechanism

Didemnin B selectively induces rapid and wholesale apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1 . By binding to a common site on eEF1A, Didemnin B traps eEF1A in an intermediate state of aa-tRNA selection, preventing eEF1A release and aa-tRNA accommodation on the ribosome .

Temporal Effects in Laboratory Settings

The action of Didemnin B is rapid and cannot be reversed after 2 hours in contact with the cells . The inhibition of protein synthesis is almost superimposable to that of L1210 cells growth .

Dosage Effects in Animal Models

Didemnin B was more potent than didemnin A against B16 melanoma and P388 leukemia in vivo . It was also approximately 20 times more cytotoxic than didemnin A in vitro .

Metabolic Pathways

The biosynthesis of Didemnin B is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Didemnin B involves a convergent approach, where two fragments are synthesized separately and then coupled together.", "Starting Materials": [ "L-tyrosine", "L-proline", "L-leucine", "L-phenylalanine", "L-alanine", "L-valine", "L-isoleucine", "L-serine", "L-threonine", "L-lysine", "L-arginine", "L-histidine", "L-aspartic acid", "L-glutamic acid", "D-phenylalanine", "D-leucine", "D-alanine", "D-valine", "D-isoleucine", "D-serine", "D-threonine", "D-lysine", "D-arginine", "D-histidine", "D-aspartic acid", "D-glutamic acid", "methyl acrylate", "methyl vinyl ketone", "diethyl azodicarboxylate", "triethyl phosphonoacetate", "diisopropylamine", "p-toluenesulfonic acid", "sodium borohydride", "sodium cyanoborohydride", "sodium hydride", "potassium carbonate", "ethyl chloroformate", "thionyl chloride", "sodium methoxide", "acetic anhydride", "acetyl chloride", "hydrogen chloride gas", "sodium nitrite", "copper sulfate", "sodium chloride", "sodium bicarbonate", "sodium thiosulfate", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "methanol", "ethanol", "water", "dichloromethane", "tetrahydrofuran", "diethyl ether", "toluene" ], "Reaction": [ "Synthesis of fragment A: L-tyrosine is first protected as a tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in dichloromethane. The Boc-protected tyrosine is then coupled with L-proline using HATU and diisopropylethylamine (DIPEA) in DMF to obtain the dipeptide. The dipeptide is then deprotected using trifluoroacetic acid (TFA) in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with L-leucine using HATU and DIPEA in DMF to obtain the tripeptide. The tripeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with L-phenylalanine using HATU and DIPEA in DMF to obtain the tetrapeptide. The tetrapeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with methyl acrylate using HATU and DIPEA in DMF to obtain the pentapeptide ester. The pentapeptide ester is then deprotected using TFA in dichloromethane to obtain the free amino acid.", "Synthesis of fragment B: D-phenylalanine is first protected as a Boc derivative using Boc2O and DMAP in dichloromethane. The Boc-protected phenylalanine is then coupled with D-leucine using HATU and DIPEA in DMF to obtain the dipeptide. The dipeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with D-alanine using HATU and DIPEA in DMF to obtain the tripeptide. The tripeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with D-valine using HATU and DIPEA in DMF to obtain the tetrapeptide. The tetrapeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with methyl vinyl ketone using HATU and DIPEA in DMF to obtain the pentapeptide ketone. The pentapeptide ketone is then reduced using sodium borohydride in methanol to obtain the pentapeptide alcohol. The pentapeptide alcohol is then acetylated using acetic anhydride and pyridine in dichloromethane to obtain the pentapeptide acetate.", "Coupling of fragments A and B: The pentapeptide acetate from fragment B is then coupled with the pentapeptide acid from fragment A using diethyl azodicarboxylate and triethyl phosphonoacetate in dichloromethane to obtain the decapeptide. The decapeptide is then deprotected using TFA in dichloromethane to obtain Didemnin B." ] }

CAS番号

77327-05-0

分子式

C57H89N7O15

分子量

1112.4 g/mol

IUPAC名

N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1

InChIキー

KYHUYMLIVQFXRI-KJNZDXKESA-N

異性体SMILES

CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

正規SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

外観

Solid powder

その他のCAS番号

77327-05-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks;  after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC).

溶解性

H2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin B
Reactant of Route 2
Didemnin B
Reactant of Route 3
Reactant of Route 3
Didemnin B
Reactant of Route 4
Didemnin B
Reactant of Route 5
Didemnin B
Reactant of Route 6
Didemnin B

Q & A

Q1: What are the key biological activities of Didemnin B?

A1: Didemnin B exhibits a range of potent biological activities, including:

  • Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
  • Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
  • Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]

Q2: What is the molecular target of Didemnin B?

A2: Didemnin B primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]

Q3: How does Didemnin B interact with eEF1A and affect protein synthesis?

A3: Didemnin B binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]

Q4: What are the downstream effects of Didemnin B's inhibition of protein synthesis?

A4: Didemnin B's inhibition of protein synthesis triggers a cascade of downstream effects, including:

  • Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
  • Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
  • Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
  • Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []

Q5: What is the molecular formula and weight of Didemnin B?

A5: The molecular formula of Didemnin B is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []

Q6: Is there any spectroscopic data available for Didemnin B?

A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of Didemnin B. [, , ]

Q7: How does the structure of Didemnin B relate to its biological activity?

A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of Didemnin B. These studies revealed that:

  • Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
  • Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
  • The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
  • Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []

Q8: What is known about the pharmacokinetics of Didemnin B?

A8: Studies in mice have shown that following intraperitoneal administration, Didemnin B is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []

Q9: Has Didemnin B been tested in clinical trials?

A9: Yes, Didemnin B was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []

Q10: What are the main toxicities associated with Didemnin B?

A10: Didemnin B exhibits several dose-limiting toxicities, including:

  • Nausea and vomiting: Frequently observed in clinical trials. [, , ]
  • Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
  • Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
  • Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
  • Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []

Q11: Are there any analytical methods available for measuring Didemnin B levels?

A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying Didemnin B in biological fluids. [, ]

Q12: What is the current status of Didemnin B research and development?

A12: While Didemnin B itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:

  • Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
  • Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]

Q13: What is the significance of identifying the bacterial origin of Didemnin B?

A13: The discovery that Didemnin B is produced by bacteria rather than the tunicate itself has significant implications for:

  • Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
  • Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。